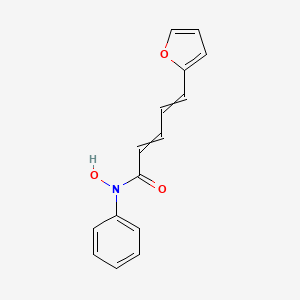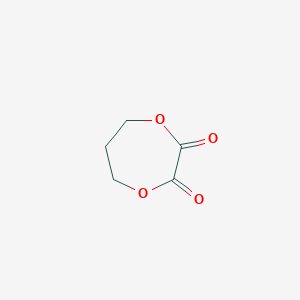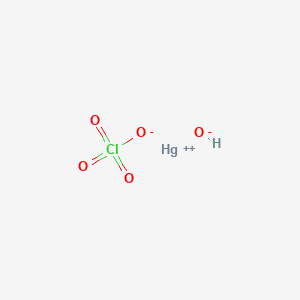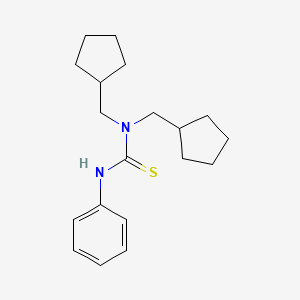
N,N-Bis(cyclopentylmethyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea typically involves the reaction of cyclopentylmethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
While specific industrial production methods for N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the electrophile used.
Scientific Research Applications
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea exerts its effects is primarily through its interaction with metal ions and proteins. The thiourea group can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter protein function. This coordination can disrupt normal biological processes, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(cyclopentylmethyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N’-Bis(cyclopentylmethyl)-N’-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
N,N’-Bis(cyclopentylmethyl)-N’-phenylguanidine: Contains a guanidine group instead of a thiourea group.
Uniqueness
N,N-Bis(cyclopentylmethyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group allows for specific interactions with metal ions and proteins that are not possible with oxygen or nitrogen-containing analogs. This makes the compound particularly valuable in research applications where these interactions are critical.
Properties
CAS No. |
61208-36-4 |
|---|---|
Molecular Formula |
C19H28N2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,1-bis(cyclopentylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C19H28N2S/c22-19(20-18-12-2-1-3-13-18)21(14-16-8-4-5-9-16)15-17-10-6-7-11-17/h1-3,12-13,16-17H,4-11,14-15H2,(H,20,22) |
InChI Key |
VGKQOZCYXWWEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN(CC2CCCC2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


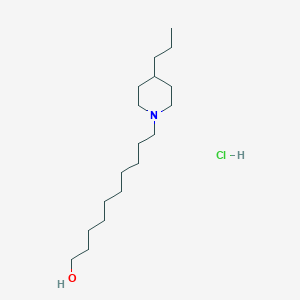
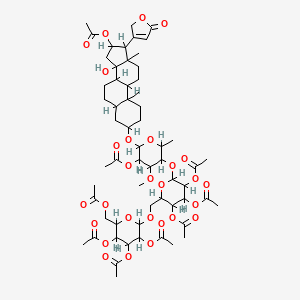
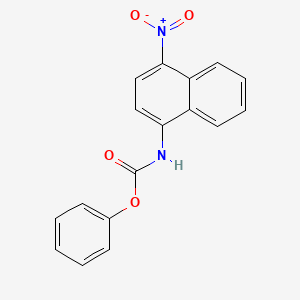
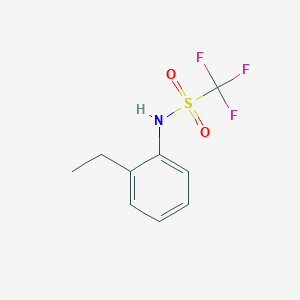
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)

![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
